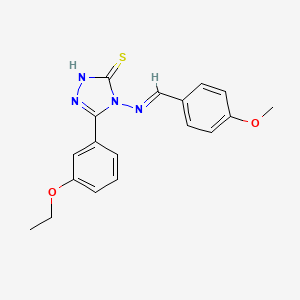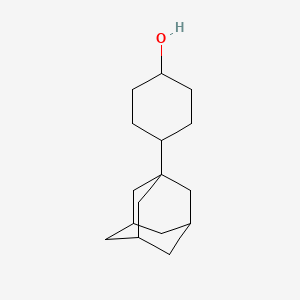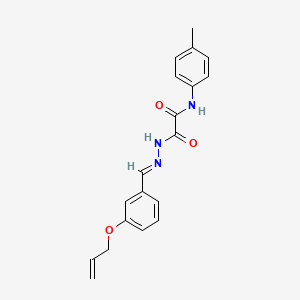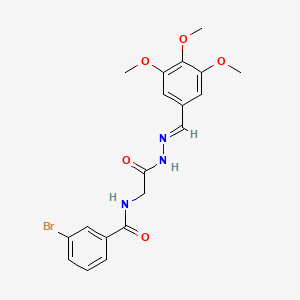![molecular formula C16H9BrF3N3O4 B12012340 (2E)-1-(4-bromophenyl)-4,4,4-trifluoro-2-[2-(4-nitrophenyl)hydrazinylidene]butane-1,3-dione CAS No. 372503-99-6](/img/structure/B12012340.png)
(2E)-1-(4-bromophenyl)-4,4,4-trifluoro-2-[2-(4-nitrophenyl)hydrazinylidene]butane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-BR-PHENYL)-4,4,4-TRIFLUORO-1,2,3-BUTANETRIONE 2-((4-NITROPHENYL)HYDRAZONE): is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a trifluorobutanetrione moiety, and a nitrophenylhydrazone group. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-BR-PHENYL)-4,4,4-TRIFLUORO-1,2,3-BUTANETRIONE 2-((4-NITROPHENYL)HYDRAZONE) typically involves multiple steps. One common method includes the reaction of 4-bromobenzaldehyde with trifluoroacetylacetone under acidic conditions to form the intermediate 1-(4-BR-PHENYL)-4,4,4-TRIFLUORO-1,2,3-BUTANETRIONE. This intermediate is then reacted with 4-nitrophenylhydrazine in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-BR-PHENYL)-4,4,4-TRIFLUORO-1,2,3-BUTANETRIONE 2-((4-NITROPHENYL)HYDRAZONE) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Sodium iodide (NaI) in acetone, copper(I) iodide (CuI) with ligands
Major Products:
Oxidation: Corresponding oxides and carboxylic acids
Reduction: Amino derivatives
Substitution: Various substituted phenyl derivatives
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents.
Medicine: The compound’s derivatives are explored for their anti-inflammatory and anticancer properties. Research is ongoing to determine its efficacy and safety in clinical applications.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique chemical properties contribute to the development of materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 1-(4-BR-PHENYL)-4,4,4-TRIFLUORO-1,2,3-BUTANETRIONE 2-((4-NITROPHENYL)HYDRAZONE) involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazone group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, its trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and exert its effects intracellularly.
Comparaison Avec Des Composés Similaires
- 1-(4-BR-PHENYL)-4,4,4-TRIFLUORO-1,2,3-BUTANETRIONE
- 2-((4-NITROPHENYL)HYDRAZONE)
- 4-Bromophenylboronic acid
- 4-Bromophenylacetic acid
Uniqueness: Compared to similar compounds, 1-(4-BR-PHENYL)-4,4,4-TRIFLUORO-1,2,3-BUTANETRIONE 2-((4-NITROPHENYL)HYDRAZONE) stands out due to its combination of a bromophenyl group, a trifluorobutanetrione moiety, and a nitrophenylhydrazone group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse scientific research applications.
Propriétés
Numéro CAS |
372503-99-6 |
|---|---|
Formule moléculaire |
C16H9BrF3N3O4 |
Poids moléculaire |
444.16 g/mol |
Nom IUPAC |
(E)-4-(4-bromophenyl)-1,1,1-trifluoro-4-hydroxy-3-[(4-nitrophenyl)diazenyl]but-3-en-2-one |
InChI |
InChI=1S/C16H9BrF3N3O4/c17-10-3-1-9(2-4-10)14(24)13(15(25)16(18,19)20)22-21-11-5-7-12(8-6-11)23(26)27/h1-8,24H/b14-13+,22-21? |
Clé InChI |
CGZUNBLDDISULF-LBAZEMSQSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C(=C(/C(=O)C(F)(F)F)\N=NC2=CC=C(C=C2)[N+](=O)[O-])/O)Br |
SMILES canonique |
C1=CC(=CC=C1C(=C(C(=O)C(F)(F)F)N=NC2=CC=C(C=C2)[N+](=O)[O-])O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12012274.png)


![2-cyano-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B12012288.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B12012294.png)
![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012302.png)
![ethyl (2Z)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12012317.png)

![[2-methoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12012328.png)
![(5Z)-3-ethyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12012333.png)
![4-{(E)-[2-(4-nitrobenzoyl)hydrazono]methyl}phenyl 3-methylbenzoate](/img/structure/B12012336.png)

